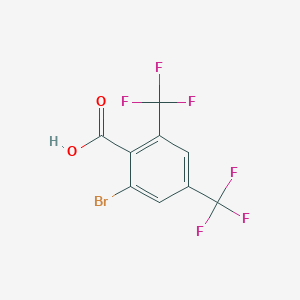

2,4-Bis(trifluoromethyl)-6-bromobenzoic acid

Beschreibung

2,4-Bis(trifluoromethyl)-6-bromobenzoic acid is an organic compound characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

2-bromo-4,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJMPAWOSBCAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,4-Bis(trifluormethyl)-6-bromobenzoesäure erfolgt typischerweise durch die Bromierung von 2,4-Bis(trifluormethyl)benzoesäure. Die Reaktion wird unter kontrollierten Bedingungen mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators oder unter UV-Licht durchgeführt, um die Substitutionsreaktion zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Arten von Reaktionen:

Substitutionsreaktionen: Das Bromatom in 2,4-Bis(trifluormethyl)-6-bromobenzoesäure kann nukleophile Substitutionsreaktionen eingehen, bei denen es durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Oxidation und Reduktion: Die Trifluormethylgruppen können an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese aufgrund der Stabilität der CF3-Gruppe weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Substitutionsprodukte: Je nach verwendetem Nucleophil können Produkte Amide, Thioether und Ether umfassen.

Oxidationsprodukte: Die Oxidation kann je nach Reaktionsbedingungen zur Bildung von Carbonsäuren oder Ketonen führen.

4. Wissenschaftliche Forschungsanwendungen

2,4-Bis(trifluormethyl)-6-bromobenzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2,4-Bis(trifluormethyl)-6-bromobenzoesäure und ihren Derivaten beinhaltet oft Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppen können die Lipophilie der Verbindung verbessern, wodurch ihre Fähigkeit erhöht wird, Zellmembranen zu passieren und mit intrazellulären Zielstrukturen zu interagieren . Das Bromatom kann an Halogenbindungen teilnehmen, was die biologische Aktivität der Verbindung weiter beeinflusst .

Ähnliche Verbindungen:

2,4-Bis(trifluormethyl)benzoesäure: Fehlt das Bromatom, wodurch sie in Substitutionsreaktionen weniger reaktiv ist.

2,6-Bis(trifluormethyl)benzoesäure: Hat ein anderes Substitutionsschema, das ihre chemischen Eigenschaften und Reaktivität beeinflusst.

2,4-Difluorbenzoesäure: Enthält Fluoratome anstelle von Trifluormethylgruppen, was zu einem anderen chemischen Verhalten führt.

Einzigartigkeit: 2,4-Bis(trifluormethyl)-6-bromobenzoesäure ist aufgrund der Kombination von Trifluormethylgruppen und einem Bromatom einzigartig, die eine deutliche chemische Reaktivität und biologische Aktivität verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .

Wissenschaftliche Forschungsanwendungen

2,4-Bis(trifluoromethyl)-6-bromobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

2,4-Bis(trifluoromethyl)benzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

2,6-Bis(trifluoromethyl)benzoic acid: Has a different substitution pattern, affecting its chemical properties and reactivity.

2,4-Difluorobenzoic acid: Contains fluorine atoms instead of trifluoromethyl groups, resulting in different chemical behavior.

Uniqueness: 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid is unique due to the combination of trifluoromethyl groups and a bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

2,4-Bis(trifluoromethyl)-6-bromobenzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structure and Composition

- Molecular Formula : C10H5BrF6O2

- Molecular Weight : 335.05 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of bromine and trifluoromethyl groups suggests potential reactivity in various biological systems, particularly in enzyme inhibition and receptor modulation.

The biological activity of 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid may involve several mechanisms, including:

- Enzyme Inhibition : Compounds with similar structures have shown effectiveness in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antitumor Activity

A study investigated the antitumor potential of 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid against various cancer cell lines. The results indicated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HCT-116 | 9.8 | Cell cycle arrest (G2/M) |

| A549 | 15.3 | Inhibition of VEGFR signaling |

These findings suggest that the compound may serve as a lead molecule for further development in cancer therapy.

Anti-inflammatory Effects

Another aspect of the compound's biological activity includes its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophages treated with the compound, indicating potential use in inflammatory diseases.

Case Study 1: In Vivo Tumor Model

In a colorectal cancer model, administration of 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid led to a significant reduction in tumor size compared to controls. The study highlighted:

- Tumor Volume Reduction : 45% decrease post-treatment.

- Survival Rate : Increased survival rate by approximately 30% over a control group.

Case Study 2: Mechanistic Insights

A mechanistic study using molecular docking revealed that the compound binds effectively to the active site of VEGFR-2, suggesting its role as a potential inhibitor of angiogenesis. The binding affinity was calculated using docking scores:

| Compound | Docking Score (kcal/mol) |

|---|---|

| 2,4-Bis(trifluoromethyl)-6-bromobenzoic acid | -9.5 |

| Sunitinib | -8.7 |

This data indicates that the compound may exhibit stronger interactions with VEGFR-2 compared to established inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.